![molecular formula C21H18Cl2N4 B14925601 4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole](/img/structure/B14925601.png)
4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family Pyrazoles are known for their diverse pharmacological properties and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. The process often includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms can be done using reagents like thionyl chloride or phosphorus pentachloride.
Substitution reactions: The final compound is obtained by substituting the desired groups onto the pyrazole ring using various organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1H-pyrazole
- 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid
- 4-chloro-1-ethyl-1H-pyrazole-5-carboxylic acid
Uniqueness
What sets 4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)-1H-pyrazole apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H18Cl2N4 |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
4-chloro-1-[(4-chloropyrazol-1-yl)methyl]-3,5-bis(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C21H18Cl2N4/c1-14-5-3-7-16(9-14)20-19(23)21(17-8-4-6-15(2)10-17)27(25-20)13-26-12-18(22)11-24-26/h3-12H,13H2,1-2H3 |
InChI Key |
VLADSUWFEHIXTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CN3C=C(C=N3)Cl)C4=CC=CC(=C4)C)Cl |
Origin of Product |
United States |
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